molecular formula C8H14Hg B14617221 Mercury, methyl (norborn-2-yl)-, exo- CAS No. 60981-61-5

Mercury, methyl (norborn-2-yl)-, exo-

Cat. No.: B14617221
CAS No.: 60981-61-5
M. Wt: 310.79 g/mol
InChI Key: KWZMUCPHNCOJRP-UHFFFAOYSA-N
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Description

Mercury, methyl (norborn-2-yl)-, exo- is an organomercury compound featuring a methylmercury group (-CH₃Hg) attached to the norbornene (bicyclo[2.2.1]hept-2-ene) framework in the exo configuration. The norbornene skeleton consists of two fused cyclohexene rings, and the exo designation indicates that the methylmercury substituent is positioned on the convex face of the bicyclic system . This spatial arrangement influences steric interactions, reactivity, and physicochemical properties compared to its endo isomer or simpler organomercury compounds.

Organomercury compounds are historically significant in industrial and agricultural applications (e.g., fungicides) but are notorious for their neurotoxicity and environmental persistence . The norbornyl backbone in this compound introduces unique steric and electronic effects, distinguishing it from linear or aromatic organomercury analogs like methylmercuric chloride or phenylmercuric acetate .

Properties

CAS No.

60981-61-5

Molecular Formula

C8H14Hg

Molecular Weight

310.79 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl(methyl)mercury

InChI

InChI=1S/C7H11.CH3.Hg/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H3;

InChI Key

KWZMUCPHNCOJRP-UHFFFAOYSA-N

Canonical SMILES

C[Hg]C1CC2CCC1C2

Origin of Product

United States

Preparation Methods

The synthesis of Mercury, methyl (norborn-2-yl)-, exo- typically involves the reaction of norbornene derivatives with methylmercury reagents. The reaction conditions often require the use of catalysts such as platinum, rhodium, or palladium complexes to achieve high selectivity for the exo-isomer . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Mercury, methyl (norborn-2-yl)-, exo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) derivatives.

    Reduction: Reduction reactions can convert the compound back to its elemental mercury form.

    Substitution: The methylmercury group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mercury, methyl (norborn-2-yl)-, exo- has several scientific research applications:

    Biology: The compound can be used in studies related to the biological effects of organomercury compounds.

    Medicine: Research on the potential therapeutic applications of organomercury compounds, although limited due to toxicity concerns.

    Industry: It is used in the development of materials with unique properties, such as catalysts and polymers.

Mechanism of Action

The mechanism by which Mercury, methyl (norborn-2-yl)-, exo- exerts its effects involves the interaction of the methylmercury moiety with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. Additionally, it can interact with nucleophilic sites in DNA, potentially causing mutations and other genetic effects. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Table 1: Structural Comparison of Selected Organomercury Compounds
Compound Backbone Substituent Position Key Features
Methylmercuric chloride Linear N/A Simple structure; high volatility and toxicity
Phenylmercuric acetate Aromatic Para position Used historically as a preservative; moderate stability in aqueous media
Mercury, methyl (norborn-2-yl)-, exo- Bicyclic (norbornene) exo configuration Enhanced steric hindrance; potential for unique polymerization behavior
Mercury, methyl (norborn-2-yl)-, endo- Bicyclic (norbornene) endo configuration Reduced steric exposure; slower polymerization kinetics compared to exo
  • Steric Effects: The exo configuration places the methylmercury group on the exterior of the norbornene ring, increasing steric bulk compared to the endo isomer.
  • Electronic Effects : The bicyclic framework delocalizes electron density, which may modulate the electrophilicity of the mercury center compared to linear analogs like methylmercuric chloride .

Reactivity and Polymerization Behavior

Norbornene derivatives are widely studied in ring-opening metathesis polymerization (ROMP). The exo configuration in Mercury, methyl (norborn-2-yl)-, exo- likely enhances polymerization efficiency due to reduced steric strain during ring-opening. For example, exo,exo-configured norbornene monomers polymerize faster than endo,exo isomers, yielding higher molecular weight polymers . However, the presence of mercury may introduce catalyst poisoning or side reactions, differentiating it from non-mercury norbornene derivatives.

Toxicity and Environmental Impact

Organomercury compounds exhibit varying toxicity based on bioavailability and metabolic pathways:

  • Methylmercury (CH₃Hg⁺) : Highly neurotoxic; bioaccumulates in aquatic food chains .
  • Phenylmercury : Less bioaccumulative but still toxic .
  • Mercury, methyl (norborn-2-yl)-, exo-: The norbornyl backbone may reduce volatility and environmental mobility compared to linear analogs. However, its steric profile could hinder enzymatic degradation, prolonging persistence .
Table 2: Toxicity Comparison of Organomercury Compounds
Compound LD₅₀ (Oral, Rat) Bioaccumulation Factor Key Risks
Methylmercuric chloride ~10 mg/kg High Neurotoxicity, developmental defects
Phenylmercuric acetate ~40 mg/kg Moderate Kidney damage, immune suppression
Mercury, methyl (norborn-2-yl)-, exo- Not reported Likely low Potential chronic toxicity due to persistence

Analytical Detection

Liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP/MS) is effective for speciating organomercury compounds . The norbornyl group in Mercury, methyl (norborn-2-yl)-, exo- may require optimized chromatographic conditions due to its hydrophobicity and steric bulk compared to smaller analogs.

Q & A

Q. What are the key structural and reactivity distinctions between exo- and endo-norbornyl mercury compounds?

The exo configuration of norbornyl mercury compounds exhibits subtle reactivity differences compared to endo isomers, particularly in hydrolysis rates and electron distribution. For example, the alkaline hydrolysis of exo-norbornanecarboxylic acid esters proceeds at a slower rate than endo isomers due to steric and electronic effects in the transition state . Researchers should employ kinetic studies (e.g., monitoring hydrolysis rates via UV-Vis spectroscopy) and computational modeling (DFT calculations) to elucidate these differences. X-ray crystallography can further resolve stereochemical impacts on bond angles and mercury coordination .

Q. What analytical methods are recommended for quantifying methyl-norbornyl mercury compounds in environmental or biological matrices?

Speciation analysis requires coupling chromatography with sensitive detection. High-performance liquid chromatography (HPLC) paired with inductively coupled plasma mass spectrometry (ICP-MS) is optimal for mercury speciation. For biological tissues, solid-phase microextraction (SPME) followed by gas chromatography (GC)-atomic fluorescence spectroscopy (AFS) enhances sensitivity . Validation should include spike-and-recovery experiments and comparison with certified reference materials to address matrix effects .

Q. How can researchers differentiate methyl-norbornyl mercury from other organomercury compounds in complex mixtures?

Use isotope dilution mass spectrometry (IDMS) with mercury-specific isotopes (e.g., 199Hg^{199}\text{Hg}) to correct for signal drift. Synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy provides speciation data by identifying mercury bonding environments. For environmental samples, sequential extraction protocols (e.g., Tessier method) coupled with GC-ICP-MS can isolate and quantify target compounds .

Advanced Research Questions

Q. What experimental designs resolve contradictions in epidemiological data on low-dose methylmercury neurotoxicity?

Discrepancies between studies (e.g., Faroe Islands vs. Seychelles cohorts) arise from co-exposure variables (e.g., polychlorinated biphenyls) and genetic susceptibility. Researchers should adopt longitudinal cohort studies with stratified sampling, controlling for confounders via multivariate regression. Biomarkers like maternal hair mercury (reflecting prenatal exposure) and cord blood methylmercury levels (indicative of placental transfer) should be paired with neurodevelopmental assessments (e.g., Wechsler Intelligence Scale) . Mechanistic studies using iPSC-derived neuronal models can isolate methylmercury-specific effects .

Q. How does the exo-norbornyl group influence methylmercury’s bioaccumulation and blood-brain barrier permeability?

The exo-norbornyl group’s lipophilicity enhances bioaccumulation in lipid-rich tissues. Comparative studies using radiolabeled 203Hg^{203}\text{Hg} in rodent models show higher brain-to-liver ratios for exo-methyl-norbornyl mercury than linear alkylmercury compounds. In vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 cell monolayers) reveal transporter-mediated uptake via LAT1 and efflux via P-glycoprotein. Molecular dynamics simulations can predict interactions with BBB lipid bilayers .

Q. What methodologies assess the bioremediation potential of mercury-resistant bacteria (MRB) for exo-methyl-norbornyl mercury?

Screen MRB strains (e.g., Azotobacter) for merA (mercuric reductase) and merB (organomercurial lyase) gene expression via qPCR under mercury stress. Microcosm experiments with contaminated soil should measure Hg0^0 volatilization (using gold traps) and residual mercury via ICP-MS. Synchrotron μ-XRF mapping identifies spatial sequestration patterns. For field applications, metagenomic profiling and stable isotope probing (SIP) track microbial community shifts post-bioremediation .

Q. How do environmental factors (e.g., flooding) modulate methyl-norbornyl mercury formation and flux?

Flooding promotes anaerobic conditions, enhancing microbial methylation. Mesocosm experiments simulating boreal wetlands should monitor dissolved organic carbon (DOC), sulfate levels, and methylation rates via 200Hg^{200}\text{Hg} tracer studies. Porewater sampling coupled with diffusive gradients in thin films (DGT) quantifies methylmercury fluxes. Correlate data with hgcA gene abundance (methylation marker) via metatranscriptomics .

Data Contradiction Analysis

Q. Why do in vitro and in vivo models show divergent thresholds for methylmercury-induced neurotoxicity?

In vitro models (e.g., primary astrocytes) often lack metabolic detoxification pathways (e.g., glutathione conjugation), leading to lower toxicity thresholds. In vivo, enterohepatic recirculation and demethylation by gut microbiota modulate bioavailability. Researchers should cross-validate findings using humanized mouse models with functional CYP3A4 (critical for mercury metabolism) and compare tissue-specific mercury speciation via LA-ICP-MS .

Methodological Recommendations Table

Research Objective Recommended Methods Key Citations
Speciation in environmental samplesHPLC-ICP-MS, SPME-GC-AFS, XANES
Neurotoxicity mechanismsiPSC-derived neurons, BBB transwell assays, radiolabeled uptake studies
Bioremediation efficiencyqPCR (merA/B), microcosm Hg0^0 trapping, μ-XRF mapping
Epidemiological confounding controlStratified cohort sampling, hair/cord blood biomarkers, multivariate regression

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